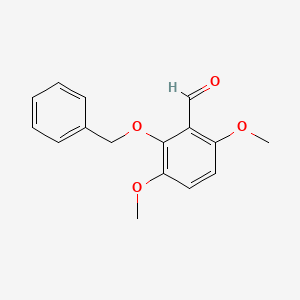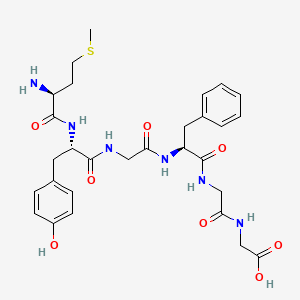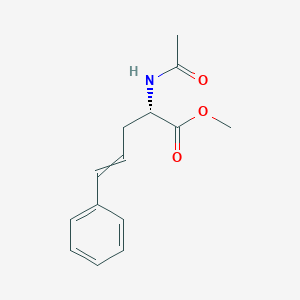
2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile: is an organic compound with the molecular formula C10H7N3O It is characterized by the presence of a pyridine ring attached to a malononitrile moiety through an oxoethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile typically involves the reaction of pyridine-4-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted malononitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other organic materials .
Biology and Medicine: Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its use .
Comparación Con Compuestos Similares
- 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile
- 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile
- 2-(2-Oxo-2-(pyridin-5-YL)ethyl)malononitrile
Comparison: Compared to its analogs, 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile exhibits unique reactivity due to the position of the pyridine ring. This positional difference can influence the compound’s electronic properties and its interactions with other molecules. The specific placement of the pyridine ring can also affect the compound’s solubility and stability .
Propiedades
Número CAS |
610270-72-9 |
|---|---|
Fórmula molecular |
C10H7N3O |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-(2-oxo-2-pyridin-4-ylethyl)propanedinitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-8(7-12)5-10(14)9-1-3-13-4-2-9/h1-4,8H,5H2 |
Clave InChI |
CAEFGNHLGCCXCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)CC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
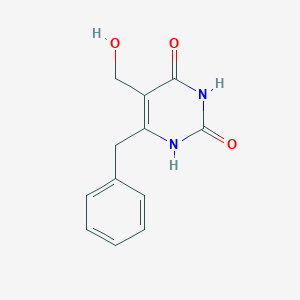
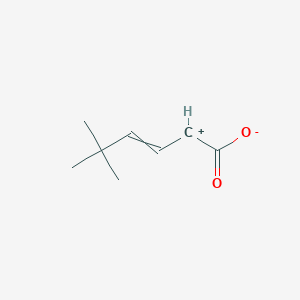
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
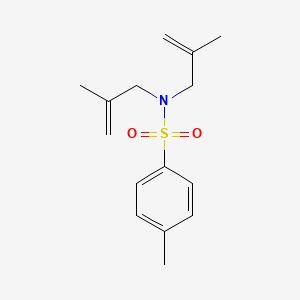
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
